molecular formula C8H10N2 B088525 1,2,3,4-Tetrahydrophthalazine CAS No. 13152-89-1

1,2,3,4-Tetrahydrophthalazine

Cat. No. B088525
CAS RN: 13152-89-1
M. Wt: 134.18 g/mol
InChI Key: STIWEDICJHIFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06821971B2

Procedure details

The following scheme illustrates the assembly of the 3-pyrimidin-4-yl-5,10-dihydro-pyrazolo[1,2-b]phthalazine-1-one scaffold by the convergent step which condenses intermediates 3 and 5. The resulting intermediate is then transformed into the final compound having the selected R unit.
Name
3-pyrimidin-4-yl-5,10-dihydro-pyrazolo[1,2-b]phthalazine-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediates 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC(C2[N:19]3[N:10]([CH2:11][C:12]4[C:17]([CH2:18]3)=[CH:16][CH:15]=[CH:14][CH:13]=4)C(=O)C=2)=NC=1.COC(=O)C(C1C=CC(F)=CC=1)C(C1C=CN=C(SC)N=1)=O>>[CH2:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:18][NH:19][NH:10]1

Inputs

Step One
Name
3-pyrimidin-4-yl-5,10-dihydro-pyrazolo[1,2-b]phthalazine-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=C(C=C1)C1=CC(N2CC3=CC=CC=C3CN21)=O
Step Two
Name
intermediates 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C(=O)C1=NC(=NC=C1)SC)C1=CC=C(C=C1)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1NNCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.